molecular formula C6H8O4 B3028728 trans-2-Butene-1,4-dicarboxylic acid CAS No. 29311-53-3

trans-2-Butene-1,4-dicarboxylic acid

Cat. No.: B3028728
CAS No.: 29311-53-3
M. Wt: 144.12 g/mol
InChI Key: YHGNXQAFNHCBTK-OWOJBTEDSA-N
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Description

trans-2-Butene-1,4-dicarboxylic acid: is an organic compound with the molecular formula C6H8O4 trans-3-hexenedioic acid or trans-β-hydromuconic acid . This compound is a white to off-white crystalline solid that is soluble in water and some organic solvents . It is used in various chemical applications due to its unique structure and reactivity.

Mechanism of Action

Target of Action

3-Hexenedioic acid is a normal human unsaturated dicarboxylic acid metabolite

Biochemical Pathways

3-Hexenedioic acid is associated with fatty acid metabolism disorders, with increased excretion observed in patients with Dicarboxylic aciduria . This suggests that 3-Hexenedioic acid may play a role in the biochemical pathways of fatty acid metabolism.

Biochemical Analysis

Biochemical Properties

3-Hexenedioic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It is known to interact with several enzymes and proteins involved in these pathways. For instance, the compound is associated with the inhibition of fatty acid oxidation (FAO) and altered mobilization of fatty acids . The urinary excretion of 3-Hexenedioic acid increases in conditions where there is augmented mobilization of fatty acids or inhibited fatty acid oxidation . This interaction highlights its importance in maintaining metabolic homeostasis.

Cellular Effects

3-Hexenedioic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to stabilize cellular membranes and participate in cellular signaling . The compound’s role in fatty acid metabolism suggests that it may impact the expression of genes involved in these pathways, thereby influencing overall cellular function.

Molecular Mechanism

At the molecular level, 3-Hexenedioic acid exerts its effects through binding interactions with specific biomolecules. It is involved in the inhibition of enzymes responsible for fatty acid oxidation, which leads to an accumulation of fatty acids and their derivatives . This inhibition can result in changes in gene expression related to lipid metabolism, further affecting cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hexenedioic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under certain conditions and can have prolonged effects on fatty acid metabolism . The temporal changes in its activity are crucial for understanding its potential therapeutic applications and metabolic implications.

Dosage Effects in Animal Models

The effects of 3-Hexenedioic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on fatty acid metabolism, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the therapeutic window and potential risks associated with its use.

Metabolic Pathways

3-Hexenedioic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as those involved in the β-oxidation pathway, leading to the production of various metabolites . The compound’s role in these pathways highlights its importance in maintaining metabolic balance and energy production.

Transport and Distribution

Within cells and tissues, 3-Hexenedioic acid is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating its overall function and impact on cellular processes.

Subcellular Localization

3-Hexenedioic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles through targeting signals or post-translational modifications . This localization is essential for its role in fatty acid metabolism and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of trans-2-butene-1,4-dicarboxylic acid typically involves large-scale oxidation and reduction processes, similar to the laboratory methods but optimized for higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-Butene-1,4-dicarboxylic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to form trans-2-butene-1,4-diol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, benzoyl peroxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Water, methanol, dimethyl sulfoxide (DMSO).

Major Products Formed:

Properties

IUPAC Name

(E)-hex-3-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,7,8)(H,9,10)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGNXQAFNHCBTK-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H8O4
Source PubChem
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DSSTOX Substance ID

DTXSID3063461, DTXSID301312043
Record name 3-Hexenedioic acid
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Record name trans-β-Hydromuconic acid
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Molecular Weight

144.12 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name trans-3-Hexenedioic acid
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Record name 3-Hexenedioic acid
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Solubility

17 mg/mL
Record name 3-Hexenedioic acid
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CAS No.

29311-53-3, 4436-74-2
Record name trans-β-Hydromuconic acid
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Record name 3-Hexenedioic acid, (E)-
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Record name Hex-3-enedioic acid
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Record name 3-HEXENEDIOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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